molecular formula C11H19F2NO3 B13930151 Tert-butyl 3-(difluoromethyl)-5-hydroxypiperidine-1-carboxylate

Tert-butyl 3-(difluoromethyl)-5-hydroxypiperidine-1-carboxylate

Cat. No.: B13930151
M. Wt: 251.27 g/mol
InChI Key: BVLPWCBAKZNYHY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(difluoromethyl)-5-hydroxypiperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl ester group, a difluoromethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(difluoromethyl)-5-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe tert-butyl ester group is often introduced using tert-butyl alcohol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(difluoromethyl)-5-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The difluoromethyl group can be reduced to a methyl group.

    Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a methyl-substituted piperidine.

    Substitution: Formation of various ester or functional group-substituted derivatives.

Scientific Research Applications

Tert-butyl 3-(difluoromethyl)-5-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(difluoromethyl)-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the hydroxyl group can form additional hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(methyl)-5-hydroxypiperidine-1-carboxylate
  • Tert-butyl 3-(trifluoromethyl)-5-hydroxypiperidine-1-carboxylate
  • Tert-butyl 3-(difluoromethyl)-5-methoxypiperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(difluoromethyl)-5-hydroxypiperidine-1-carboxylate is unique due to the presence of both the difluoromethyl and hydroxyl groups on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H19F2NO3

Molecular Weight

251.27 g/mol

IUPAC Name

tert-butyl 3-(difluoromethyl)-5-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C11H19F2NO3/c1-11(2,3)17-10(16)14-5-7(9(12)13)4-8(15)6-14/h7-9,15H,4-6H2,1-3H3

InChI Key

BVLPWCBAKZNYHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)C(F)F

Origin of Product

United States

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